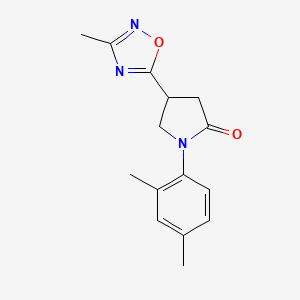

1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

The compound 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,4-dimethylphenyl group at position 1 and a 3-methyl-1,2,4-oxadiazole moiety at position 2. This structure combines lipophilic aromatic substituents with a heterocyclic oxadiazole ring, which is often associated with metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-9-4-5-13(10(2)6-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFVXXHRDDBEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Donor–Acceptor Cyclopropane Ring-Opening

The pyrrolidin-2-one scaffold is efficiently synthesized via nickel-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes. In a representative protocol:

-

Dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with 2,4-dimethylaniline in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid in dichloroethane (DCE) .

-

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic cyclopropane, followed by lactamization to yield 1-(2,4-dimethylphenyl)pyrrolidin-2-one derivatives.

-

Key parameters:

Example Protocol:

| Component | Quantity/Detail |

|---|---|

| DA Cyclopropane | 0.73 mmol |

| 2,4-Dimethylaniline | 0.73 mmol |

| Ni(ClO₄)₂·6H₂O | 20 mol% |

| Acetic Acid | 2 equiv. |

| Solvent System | DCE/toluene (5:4.9 mL) |

| Dealkoxycarbonylation | NaOH (1.39 mmol), ethanol/water (3.9:1.4 mL) |

| Final Yield | 45–79% |

1,2,4-Oxadiazole Ring Construction

Cyclization of Amidoximes

The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced via cyclodehydration of amidoximes:

-

Step 1 : Condensation of methyl 3-methylpropionamidoxime with chloroacetyl chloride forms an intermediate acylated amidoxime.

-

Step 2 : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) yields the 1,2,4-oxadiazole ring.

-

Key Reagents :

Optimization:

| Parameter | Optimal Condition |

|---|---|

| Oxidizing Agent | mCPBA (meta-chloroperbenzoic acid) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 3 hours at ambient temperature |

| Yield | 56–89% |

Coupling Strategies for Final Assembly

Nucleophilic Substitution at C(4) of Pyrrolidin-2-One

The oxadiazole moiety is introduced at the C(4) position of the pyrrolidin-2-one core via alkylation or Mitsunobu reaction:

-

Intermediate Preparation :

-

4-Hydroxypyrrolidin-2-one is converted to 4-bromopyrrolidin-2-one using PBr₃.

-

-

Coupling Reaction :

-

The bromide reacts with 5-mercapto-3-methyl-1,2,4-oxadiazole under basic conditions (K₂CO₃, DMF).

-

One-Pot Multicomponent Approaches

InCl₃-Catalyzed Cascade Reaction

A streamlined synthesis employs indium(III) chloride to catalyze a four-component reaction:

Mechanistic Pathway:

-

Formation of a β-ketoester hydrazone intermediate.

-

InCl₃-mediated cyclization to pyrrolidinone.

-

Simultaneous oxadiazole formation via dehydration.

Structural Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR :

-

X-ray Crystallography :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds featuring the oxadiazole ring have been shown to exhibit activity against a range of bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties

Research has also focused on the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has been tested against various cancer cell lines, showing a dose-dependent response that suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of similar pyrrolidine derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticidal Activity

The compound's structure suggests potential applications in agricultural pest management. Oxadiazole derivatives are known for their insecticidal properties, and research has indicated that this compound could be effective against specific agricultural pests. Field studies are necessary to evaluate its effectiveness and safety in real-world agricultural settings .

Herbicidal Properties

In addition to insecticidal applications, there is growing interest in the herbicidal potential of oxadiazole compounds. Preliminary laboratory studies suggest that this compound may inhibit the growth of certain weeds without adversely affecting crop yield .

Polymer Chemistry

The unique chemical properties of 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and potential adhesive properties, this compound may find applications in the formulation of coatings and adhesives that require durability under harsh conditions .

Case Studies

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.

Comparison with Similar Compounds

Implications for Further Research

- Synthetic Optimization : Modifying the aryl and oxadiazole substituents (e.g., introducing hydroxyl or halogen groups) could enhance bioactivity, as seen in .

- Computational Studies : Density-functional theory (DFT) analyses (as in ) could predict electronic properties and reactivity .

- Crystallographic Data : SHELX-based structural determinations () may clarify conformational preferences .

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel synthetic molecule that incorporates various bioactive functional groups. This article explores its biological activities, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 272.31 g/mol. It features a pyrrolidin-2-one backbone fused with a 1,2,4-oxadiazole ring and a dimethylphenyl substituent. The structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | HDAC Inhibition |

| Compound B | MCF-7 | 15 | CA Inhibition |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 50 µg/mL |

| Compound D | S. aureus | 30 µg/mL |

| This compound | TBD | TBD |

Case Studies

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Notably, compounds similar to the target molecule demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Another case study focused on the anti-inflammatory properties of oxadiazole derivatives, where one compound reduced inflammation markers in animal models significantly compared to control groups .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. For instance:

- HDAC Inhibition : Leads to increased acetylation of histones, resulting in altered gene expression related to cell cycle regulation.

- COX Inhibition : Reduces prostaglandin synthesis, thereby alleviating pain and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how can reaction yields be improved?

- Methodology : The compound’s synthesis likely involves cyclization of precursors like pyrrolidinone and oxadiazole derivatives. A two-step approach is common:

Oxadiazole formation : React nitrile derivatives with hydroxylamine under reflux in ethanol (see analogous procedures in ).

Coupling : Use Suzuki-Miyaura or Ullmann coupling to attach the 2,4-dimethylphenyl group.

- Yield optimization : Monitor reaction progress via TLC (as in ) and adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Key techniques :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methyl groups on phenyl and oxadiazole).

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) bands.

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺).

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (see ’s approach with additives).

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response analysis : Apply logarithmic concentration ranges (1 nM–100 µM) and triplicate replicates (aligning with ’s experimental design).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with target proteins, and what limitations arise from force field choices?

- Methodology :

- Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., kinase targets).

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields.

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Root causes : Variability in assay conditions (e.g., buffer pH, cell passage number).

- Solutions :

- Standardize protocols (e.g., ’s buffer preparation: pH 6.5 ammonium acetate).

- Perform meta-analysis using ANOVA to identify outliers (as in ’s split-plot design).

Q. How does the compound’s stability under physiological conditions impact its bioavailability?

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.